N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
Description
N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide (hereafter referred to as Compound A) is a thieno[3,2-d]pyrimidine derivative characterized by a fused bicyclic core with a 2,4-dioxo moiety. Its structure includes a 2-methoxyphenyl substituent at position 3 of the pyrimidine ring and an N-(2,3-dihydro-1H-inden-1-yl)acetamide side chain .
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-31-20-9-5-4-8-18(20)27-23(29)22-19(12-13-32-22)26(24(27)30)14-21(28)25-17-11-10-15-6-2-3-7-16(15)17/h2-9,12-13,17,22H,10-11,14H2,1H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGIYGGVXKPUNZ-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3C(=[N+](C2=O)CC(=O)NC4CCC5=CC=CC=C45)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N3O4S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 364.4 g/mol. The structure includes an indene moiety and a thieno[3,2-d]pyrimidin derivative which are known for their pharmacological properties.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer) .
- Induction of Apoptosis : Studies have indicated that similar thieno[3,2-d]pyrimidine derivatives can trigger apoptotic pathways in cancer cells. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins .
- Targeting Specific Pathways : Compounds with structural similarities have been reported to inhibit key signaling pathways involved in cancer progression, such as the EGFR and Src pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer Activity | HEPG2 | 1.18 ± 0.14 | |
| MCF7 | 0.67 | ||
| SW1116 | 0.80 | ||
| BGC823 | 0.87 | ||
| Apoptosis Induction | Various | Not specified | |
| EGFR Inhibition | Various | 0.24 |
Case Studies
Several studies have explored the biological activity of related compounds in vivo and in vitro:
- In Vitro Studies : A study conducted by Walid Fayad et al. evaluated a library of compounds including derivatives similar to N-(2,3-dihydro-1H-inden-1-yl)-... for their anticancer properties on multicellular spheroids. The results indicated significant cytotoxic effects against multiple cancer types .
- In Vivo Efficacy : Animal models have been used to assess the efficacy of these compounds in reducing tumor size and improving survival rates when administered at specific dosages.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The following compounds share structural motifs with Compound A, particularly the thieno-pyrimidine core or acetamide-linked substituents:
Key Observations:
- Indenyl vs. Benzyl/Phenethyl : The dihydroindenyl group in Compound A introduces rigidity and planar geometry, contrasting with the flexible benzyl or phenethyl groups in analogs .
- Chlorine vs. Methoxy : Dichlorophenyl substituents (as in ) enhance electronegativity and metabolic stability compared to methoxy groups.
Physicochemical Data:
- Compound A : Predicted properties (based on structural analogs): Molecular weight ~450–500 g/mol; moderate solubility due to the indenyl group’s hydrophobicity.
- Analog from : Density 1.35 g/cm³; pKa 12.77 (basic due to the thioether and acetamide groups) .
- Analog from : Contains dichlorophenyl groups, likely reducing aqueous solubility but enhancing membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
